(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one
Description
The compound "(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one" is a thiazolidinone derivative characterized by a 1,3-thiazol-4(5H)-one core substituted with a 4-methoxybenzylidene group at position 5 and a 4-(4-chlorophenyl)piperazine moiety at position 2. Its stereochemistry is defined by the (5E)-configuration, indicating the trans arrangement of substituents around the exocyclic double bond. This structural framework is common in bioactive molecules, particularly those targeting central nervous system receptors or exhibiting antimicrobial activity .
Properties
IUPAC Name |
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-27-18-8-2-15(3-9-18)14-19-20(26)23-21(28-19)25-12-10-24(11-13-25)17-6-4-16(22)5-7-17/h2-9,14H,10-13H2,1H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRWEJYZGQKAMZ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(4-chlorophenyl)piperazine with 4-methoxybenzaldehyde in the presence of a thiazole precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group or the thiazole ring.
Reduction: Reduction reactions may target the double bond in the benzylidene moiety.
Substitution: The compound can participate in substitution reactions, particularly at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a saturated thiazole compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a combination of a piperazine ring, a chlorophenyl group, and a thiazolone moiety. Its molecular formula is with a molecular weight of 357.87 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.
Chemistry
In the field of chemistry, (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies.
Biology
The compound has been investigated for its potential biological activities , particularly in the realm of antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, making it a candidate for further exploration in cancer therapy.
Medicine
In medicinal chemistry, this compound is being explored as a therapeutic agent due to its unique structure and biological activity. It has shown promise in preliminary studies for its potential anti-inflammatory and analgesic effects.
Industry
The compound is also utilized in the development of new materials and chemical processes. Its unique properties can be leveraged to create innovative products in various industrial applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolones exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to have IC50 values indicating potent inhibition of cancer cell proliferation. One study reported an IC50 value of 49.40 µg/mL for related compounds, suggesting that further optimization could enhance efficacy against cancer cells .
Antimicrobial Properties
Another area of research focuses on the antimicrobial properties of this compound. Preliminary findings indicate that it may exhibit activity against various bacterial strains, potentially making it useful in developing new antibiotics .
Mechanism of Action
The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. The exact pathways involved would depend on the specific activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives with structural modifications to the benzylidene or piperazine moieties exhibit significant variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings from Research
Crystal Structure and Stability: The target compound’s analogs, such as (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one, adopt a planar conformation with intramolecular C–H⋯S hydrogen bonds, stabilizing the thiazolidinone ring . Piperazine rings typically adopt chair conformations, as seen in X-ray crystallography data .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) on the piperazine ring enhance binding to serotonin/dopamine receptors due to increased dipole interactions .
- Methoxy vs. hydroxybenzylidene : Methoxy derivatives exhibit higher membrane permeability, while hydroxy analogs show improved solubility .
Stereochemical Influence :
- The (5E)-configuration in the target compound ensures a planar geometry, facilitating interactions with flat binding pockets (e.g., enzyme active sites) . In contrast, (5Z)-isomers (e.g., ZINC19771032) may exhibit reduced activity due to steric clashes .
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methylpiperazine) are synthesized via direct coupling, while trifluoromethyl-containing analogs require multi-step protocols .
Biological Activity
The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which combines a piperazine ring with thiazolone and aromatic substituents, suggests diverse mechanisms of action and applications.
Chemical Structure
The IUPAC name of the compound reflects its complex structure, which includes:
- A piperazine ring
- A thiazolone moiety
- Chlorophenyl and methoxybenzylidene substituents
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, which could lead to altered cell proliferation or apoptosis.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially influencing neurological functions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests a potential for activity against various pathogens through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The following table summarizes findings from relevant studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation | |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest |
These results suggest that this compound may be effective in targeting cancer cells through multiple pathways.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Studies suggest it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- In Vitro Studies : A study conducted on MCF-7 and HeLa cells demonstrated that the compound significantly reduced cell viability at low concentrations, indicating its potential as an anticancer agent.
- Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
